2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It has shown potential in the field of medicinal chemistry, with studies indicating its effectiveness against various cancer cell lines . It has also demonstrated superior c-Met kinase inhibition ability at the nanomolar level .
Synthesis Analysis
The compound is synthesized as part of a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives . The synthesis process involves systematic modification of the 3 and 6 positions .Molecular Structure Analysis
The molecular structure of the compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Further studies are needed to provide a detailed analysis of its molecular structure.Scientific Research Applications
Antibacterial and Antifungal Applications
Compounds related to the chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, synthesized pyrazoline and pyrazole derivatives have been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting the growth of these microorganisms. The structure-activity relationship studies of these compounds reveal their potential as lead compounds for the development of new antimicrobial agents. Notably, specific derivatives have shown excellent performance against Gram-negative and Gram-positive bacteria as well as yeast-like fungi, highlighting their broad-spectrum antimicrobial potential (Hassan, 2013).
Anticancer Activities
Some derivatives of the chemical family have been synthesized and assessed for their anticancer activities. Research into antipyrine-based heterocycles, for example, has led to the discovery of compounds with significant anticancer properties. These studies contribute to the ongoing search for novel chemotherapeutic agents, offering insights into the mechanisms through which these compounds interact with cancer cells and potentially inhibit tumor growth (Riyadh, Kheder, & Asiry, 2013).
Insecticidal Applications
The synthesis of novel heterocycles incorporating thiadiazole moieties has shown promising insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing safer and more effective insecticides, contributing to agricultural pest management strategies. The exploration of these compounds' insecticidal properties underscores the potential of chemical derivatives in addressing challenges in crop protection (Fadda et al., 2017).
Anticonvulsant Activities
Additionally, certain alkanamide derivatives, closely related to the core chemical structure, have been synthesized and tested for their anticonvulsant activities. These studies are crucial in the quest for new therapeutic agents to treat epilepsy and related neurological disorders. The identification of compounds with potent anticonvulsant effects contributes to the development of more effective and safer treatment options (Tarikogullari et al., 2010).
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo [4,3-a]pyrazine derivatives have been reported to target dna , c-Met kinase , and Poly (ADP-ribose) polymerase 1 (PARP1) .
Mode of Action
Similar compounds have been reported to intercalate dna and inhibit c-Met kinase and PARP1 .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to dna replication , cell signaling , and DNA repair .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
Similar compounds have been reported to have anti-proliferative effects on cancer cells .
Action Environment
The environment can influence the pharmacokinetics and pharmacodynamics of similar compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolo-pyrazine derivatives , it may interact with various enzymes, proteins, and other biomolecules. For instance, some triazolo-pyrazine derivatives have been found to intercalate DNA , suggesting that this compound might also interact with DNA in a similar manner.
Cellular Effects
Related compounds have shown anti-tumor activity against various cancer cell lines . Therefore, it is possible that this compound could also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to intercalate DNA , which could lead to changes in gene expression
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3,4-dimethylphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "3,4-dimethylphenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "N,N-dimethylacetamide", "palladium on carbon" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- React 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine", "- React 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole", "- React 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole with sodium azide and thionyl chloride to form 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Synthesis of 3,4-dimethylphenylacetic acid derivative:", "- React 3,4-dimethylbenzyl chloride with sodium hydride in N,N-dimethylformamide to form 3,4-dimethylphenylacetonitrile", "- React 3,4-dimethylphenylacetonitrile with methyl iodide and potassium carbonate in N,N-dimethylacetamide to form 3,4-dimethylphenylacetic acid", "Coupling of intermediates to form final product:", "- React 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with 3,4-dimethylphenylacetic acid derivative in the presence of triethylamine and palladium on carbon catalyst to form 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide" ] } | |
CAS No. |
1207004-31-6 |
Molecular Formula |
C23H19ClN6O2 |
Molecular Weight |
446.9 |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-3-8-18(11-15(14)2)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
ZRHYFTJLYIQAKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C |
solubility |
not available |
Origin of Product |
United States |
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